N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-(3-chlorophenyl)ethylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is utilized as a probe to study biological processes and enzyme activities.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
- N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-carboxamide
- N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-thiol
Uniqueness
N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12ClN3O3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12ClN3O3S/c15-11-4-1-3-10(9-11)7-8-16-22(19,20)13-6-2-5-12-14(13)18-21-17-12/h1-6,9,16H,7-8H2 |
InChI Key |
CDZIGRBRGPJGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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